1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile
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Overview
Description
1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile is a complex organic compound known for its unique spirocyclic structure. This compound features a piperidine ring fused with a spiro[4.5]decane system, incorporating both oxygen and nitrogen atoms. Its structural complexity and functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core is synthesized through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the spirocyclic core.
Benzylation: The benzyl group is added through a benzylation reaction, typically using benzyl chloride and a base like sodium hydride.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Benzyl chloride, sodium hydride, under reflux conditions.
Major Products:
Oxidation Products: Ketones, oxides.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as spirocyclic polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
- 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-methanol
- 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-amine
Comparison: Compared to similar compounds, 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly influence its reactivity and biological activity. The carbonitrile group can participate in additional chemical reactions, providing a versatile handle for further functionalization.
Properties
Molecular Formula |
C20H27N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-benzyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C20H27N3O2/c21-17-19(23-12-8-20(9-13-23)24-14-15-25-20)6-10-22(11-7-19)16-18-4-2-1-3-5-18/h1-5H,6-16H2 |
InChI Key |
RVTRSPDSMLVITK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)N2CCC3(CC2)OCCO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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